molecular formula C7H11NO4 B1290545 Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 147008-07-9

Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B1290545
CAS No.: 147008-07-9
M. Wt: 173.17 g/mol
InChI Key: ZODBNBXQEDHQND-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS synonyms: 5-Hydroxymethylisoxazole-3-carboxylic acid ethyl ester, 3-ethoxycarbonyl-5-hydroxymethylisoxazole) is a 4,5-dihydroisoxazole derivative characterized by a hydroxymethyl (-CH2OH) substituent at position 5 of the heterocyclic ring.

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODBNBXQEDHQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635301
Record name Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147008-07-9
Record name Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Nitrones

One common method involves the cyclization of nitrones with α-halo esters. This reaction typically occurs under mild conditions and allows for the formation of the isoxazole ring efficiently. The general reaction scheme can be outlined as follows:

This method has been noted for its efficiency and relatively high yields, making it a preferred choice in synthetic organic chemistry.

Condensation Reactions

Another approach involves condensation reactions between carboxylic acids and hydroxylamine derivatives followed by cyclization. The steps are as follows:

This method can yield products with varying substituents on the isoxazole ring, allowing for further functionalization.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. In this context:

  • Reactants Preparation : The reactants (e.g., nitrone and α-halo ester) are mixed in a suitable solvent.
  • Microwave Irradiation : The mixture is subjected to microwave irradiation, which enhances reaction rates and can lead to higher yields compared to traditional heating methods.

This technique has been shown to significantly reduce reaction times while improving yields.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

Method Key Features Yield Potential Reaction Time
Cyclization of Nitrones Efficient formation of isoxazole ring High Moderate
Condensation Reactions Allows for diverse functionalization Moderate to High Longer
Microwave-Assisted Synthesis Accelerates reactions, improves yields Very High Short

Research Findings

Recent studies have focused on optimizing these synthetic routes to enhance yield and selectivity of this compound:

  • Optimization Studies : Research indicates that adjusting solvent systems and reaction conditions (temperature, pressure) can significantly impact yield.

  • Functional Group Tolerance : Various studies have demonstrated that different functional groups on starting materials can influence the success of cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxazole ring can be reduced to a more saturated heterocycle using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other ester derivatives through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrolysis with aqueous sodium hydroxide or esterification with alcohols in the presence of acid catalysts.

Major Products

    Oxidation: Ethyl 5-(carboxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate.

    Reduction: Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazoline-3-carboxylate.

    Substitution: Various ester derivatives or the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate serves as a building block in the synthesis of pharmaceuticals. Its structural features allow it to act as a scaffold for designing enzyme inhibitors and receptor modulators. Research indicates potential bioactivity against various pathogens, including antimicrobial and anticancer properties.

Material Science

In the field of materials science, this compound is explored for its role in developing biodegradable materials from biomass. The compound's hydrophilicity and reactivity enable it to form derivatives that can be utilized in producing specialty chemicals with specific functional properties.

Biochemical Applications

The compound has been investigated for its electrochemical properties. For example, it can be involved in the electrochemical conversion of 5-hydroxymethylfurfural (a related compound) into valuable products like 2,5-furandicarboxylic acid. This process highlights its potential in sustainable chemical production.

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies showed that derivatives of this compound inhibited growth effectively at low concentrations.

Case Study 2: Drug Development

In drug design studies, this compound has been evaluated for its ability to modulate specific biological targets. It has shown promise as a lead compound for developing new therapeutic agents aimed at treating diseases linked to enzyme dysfunction.

Mechanism of Action

The mechanism by which Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The 4,5-dihydroisoxazole scaffold is highly versatile, with modifications at positions 3 (carboxylate ester) and 5 (variable substituents) dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Applications
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate C₇H₁₁NO₄ Hydroxymethyl (-CH₂OH) 173.17 High polarity, hydrogen bonding, pharmaceutical intermediate
Isoxadifen-ethyl (Ethyl 5,5-diphenyl-4,5-dihydroisoxazole-3-carboxylate) C₁₈H₁₇NO₃ 5,5-Diphenyl 295.30 Lipophilic, herbicide safener
Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate C₆H₈BrNO₃ Bromomethyl (-CH₂Br) 222.04 Alkylating agent candidate, reactive
Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate C₇H₈N₂O₃ Cyano (-CN) 168.15 Electron-withdrawing, synthetic intermediate
Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-... C₁₉H₁₉ClN₂O₅S Benzenesulfonamido-methyl 422.88 Bioactivity potential, high molecular weight

Physicochemical Properties

  • Polarity and Solubility : The hydroxymethyl derivative exhibits higher aqueous solubility compared to lipophilic analogs like Isoxadifen-ethyl due to its -CH₂OH group. In contrast, the 5,5-diphenyl substitution in Isoxadifen-ethyl enhances membrane permeability but reduces water solubility .
  • Reactivity : Bromomethyl and chloromethyl analogs (e.g., ) are prone to nucleophilic substitution, making them reactive intermediates. The hydroxymethyl group, however, may undergo oxidation to a carboxylic acid or participate in esterification reactions .
  • Stability: The cyano-substituted analog () is likely more stable under acidic conditions compared to the hydroxymethyl variant, which may hydrolyze in the presence of strong acids or bases .

Research Findings and Trends

Recent studies emphasize tailoring 4,5-dihydroisoxazole derivatives for targeted applications:

  • Synthetic Routes: Hydroxymethylation via hydroxymethylation agents (e.g., formaldehyde derivatives) contrasts with halogenation or cyanation methods used for bromomethyl/cyano analogs .
  • Structure-Activity Relationships (SAR) : The hydroxymethyl group’s hydrogen-bonding capacity is critical for interactions with biological targets, while bulky substituents (e.g., diphenyl) enhance environmental persistence .

Biological Activity

Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by its unique structural features that contribute to its biological activities. This article explores the compound's synthesis, biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C7_7H11_{11}NO4_4
  • Molecular Weight : 173.17 g/mol
  • CAS Number : 147008-07-9

The structure includes a hydroxymethyl group at the fifth carbon and an ethyl ester group at the third carbon of the isoxazole ring, which enhances its reactivity and potential for various applications in medicinal chemistry and materials science .

Synthesis Methods

Several synthetic routes have been developed for this compound. These methods allow for modifications at different positions on the isoxazole ring, enabling the creation of diverse derivatives with tailored properties. Common approaches include:

  • Electrochemical Synthesis : Utilizing direct electro-oxidation techniques to convert starting materials effectively.
  • Conventional Organic Synthesis : Employing standard organic reactions such as esterification and cyclization .

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Properties

Research indicates that compounds within the isoxazole family exhibit antimicrobial activity. For instance, derivatives of related compounds have shown moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds often range around 250 µg/mL.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar compounds on human tumor cell lines. For example, a study demonstrated that derivatives of isoxazoles exhibited GI50_{50} values in the nanomolar to micromolar range against various cancer cell lines . This suggests that this compound may also possess potential anticancer properties.

Case Studies and Research Findings

A review of existing literature provides insights into specific case studies involving this compound:

Study FocusFindings
Antimicrobial ActivityModerate activity against Staphylococcus aureus and E. coli with MIC values around 250 µg/mL .
Antiproliferative EffectsCompounds showed significant growth inhibition in human tumor cell lines with GI50_{50} values ranging from nanomolar to micromolar levels .
Electrochemical ConversionAchieved near-quantitative yields in specific reactions involving this compound as a precursor .

Potential Applications

Given its biological activities and chemical properties, this compound holds promise in several areas:

  • Medicinal Chemistry : As a scaffold for developing new antimicrobial and anticancer agents.
  • Materials Science : Due to its unique structural features that may enhance polymer properties or serve as intermediates in organic synthesis.
  • Biocatalysis : Potential use in enzymatic reactions due to its reactivity profile.

Q & A

Q. What are the common synthetic routes for Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate?

The compound can be synthesized via cyclization reactions using precursors such as hydroxymethyl-substituted alkenes and nitro esters. For example, analogous oxazole derivatives (e.g., 5,5-diphenyl-4,5-dihydroisoxazole-3-carboxylate) are prepared via [3+2] cycloaddition between 1,1-diphenylethylene and ethyl nitroacetate under reflux conditions, achieving ~74% yield . Optimization of reaction parameters (temperature, solvent, catalyst) is critical to enhance regioselectivity and purity.

Q. How is the structural characterization of this compound performed?

Structural elucidation typically involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • X-ray crystallography : Using programs like SHELX for crystal structure refinement, particularly to resolve dihydrooxazole ring conformations and hydrogen-bonding interactions (e.g., N–H⋯O bonds observed in similar triazole derivatives) .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Q. What methods are used to determine physicochemical properties like solubility and stability?

  • Thermal analysis : Differential scanning calorimetry (DSC) for melting point determination.
  • Chromatography : HPLC or GC to assess purity and degradation products under varying conditions (pH, temperature) .
  • Spectroscopic techniques : UV-Vis and FTIR to monitor stability in solvents (e.g., ethanol, DMSO) .

Advanced Research Questions

Q. How can synthetic byproducts or isomers be identified and resolved?

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate enantiomers or diastereomers.
  • Crystallographic analysis : Single-crystal X-ray diffraction to distinguish stereoisomers, as demonstrated in studies of hydrogen-bonded triazole derivatives .
  • Computational modeling : DFT calculations to predict isomer stability and reaction pathways .

Q. What mechanistic insights exist for the cyclization reaction forming the dihydrooxazole ring?

Cyclization likely proceeds via a nitrile oxide intermediate generated in situ from nitro precursors. Kinetic studies and isotopic labeling (e.g., 18^{18}O) can elucidate transition states. For example, analogous oxadiazole syntheses involve acid-catalyzed cyclization, with methylsulfonic acid enhancing reaction rates .

Q. How can contradictions in spectral data (e.g., NMR shifts) be addressed?

  • Variable-temperature NMR : Resolve dynamic effects like ring puckering or tautomerism.
  • 2D NMR techniques : HSQC and NOESY to assign overlapping signals and confirm spatial proximities .
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., ethyl 5-methylisoxazole-3-carboxylate, where 1^1H NMR δ 4.34 ppm corresponds to ethoxy groups) .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) for regioselective cycloadditions.
  • Flow chemistry : Continuous reactors to improve heat/mass transfer and reduce side reactions .
  • Green solvents : Replace toluene with ionic liquids or cyclopentyl methyl ether (CPME) to enhance sustainability .

Methodological Notes

  • Safety protocols : Handle nitrile oxide precursors (potential explosiveness) in fume hoods with blast shields. Refer to SDS guidelines for hydroxymethyl derivatives, including first-aid measures for inhalation or skin contact .
  • Data validation : Cross-check crystallographic data (e.g., CCDC entries) with software like Olex2 or Mercury to ensure accuracy .

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